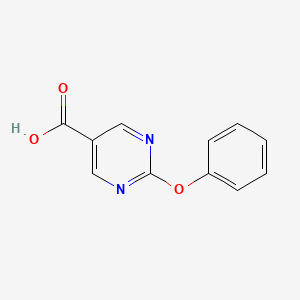
2-Phenoxypyrimidine-5-carboxylic acid
Descripción general
Descripción
2-Phenoxypyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C11H8N2O3 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Properties
Recent studies have indicated that derivatives of 2-phenoxypyrimidine-5-carboxylic acid exhibit promising antitumor activity. For instance, a derivative known as CIB-L43 demonstrated potent inhibition of the transactivation response (TAR) RNA-binding protein 2 (TRBP), which is implicated in various cancers, including hepatocellular carcinoma. The compound showed a binding affinity of and an effective concentration (EC50) of in disrupting TRBP-Dicer interactions, marking it as a potential candidate for cancer therapy .
Catalytic Applications
This compound can serve as a precursor or catalyst in various organic reactions. Its carboxylic acid functional group allows for participation in amidation reactions, where it can react with amines to form amides under mild conditions. This property is particularly useful in synthesizing pharmaceuticals where amide bonds are prevalent .
Synthesis of Complex Molecules
The compound's structure facilitates its use in synthesizing more complex molecules through various organic transformations. For example, it can be employed in the formation of heterocycles or as a building block for larger molecular frameworks used in drug design.
Case Study 1: Antitumor Activity Evaluation
In a study published in December 2024, researchers synthesized several derivatives of this compound and evaluated their antitumor activities against hepatocellular carcinoma cells. The study highlighted the structure-activity relationship (SAR) that influenced the potency of these compounds. The findings suggest that modifications at specific positions on the pyrimidine ring significantly enhance antitumor efficacy .
Case Study 2: Synthesis and Characterization
A detailed characterization study focused on synthesizing this compound using various synthetic routes. The study emphasized optimizing reaction conditions to improve yields and purity. Techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structure and assess the compound's stability under different conditions .
Propiedades
Fórmula molecular |
C11H8N2O3 |
|---|---|
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
2-phenoxypyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c14-10(15)8-6-12-11(13-7-8)16-9-4-2-1-3-5-9/h1-7H,(H,14,15) |
Clave InChI |
RQZHEFKBUYPEGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=NC=C(C=N2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














